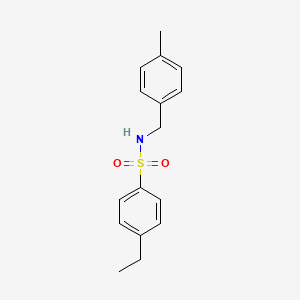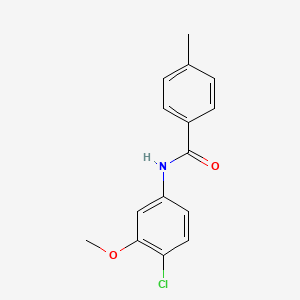![molecular formula C21H18N2O2 B5767307 6-(Dimethylamino)-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B5767307.png)
6-(Dimethylamino)-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Dimethylamino)-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione is a complex organic compound with a unique structure that includes a dimethylamino group, a methylphenyl group, and a benzo[de]isoquinoline-1,3-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[de]isoquinoline-1,3-dione core: This can be achieved through a cyclization reaction involving appropriate starting materials such as phthalic anhydride and aniline derivatives.
Introduction of the dimethylamino group: This step often involves the use of dimethylamine in the presence of a catalyst to attach the dimethylamino group to the core structure.
Attachment of the methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-(Dimethylamino)-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
6-(Dimethylamino)-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 6-(Dimethylamino)-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, altering their function and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, interference with signal transduction, or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 6-(Dimethylamino)-2-phenylbenzo[de]isoquinoline-1,3-dione
- 6-(Dimethylamino)-2-(4-methylphenyl)benzo[de]isoquinoline-1,3-dione
- 6-(Dimethylamino)-2-(2-methylphenyl)benzo[de]isoquinoline-1,3-dione
Uniqueness
6-(Dimethylamino)-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it a valuable subject of study in various research fields.
特性
IUPAC Name |
6-(dimethylamino)-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-13-6-4-7-14(12-13)23-20(24)16-9-5-8-15-18(22(2)3)11-10-17(19(15)16)21(23)25/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCZPJFXAKOFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C4C(=C(C=C3)N(C)C)C=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(E)-1-(4-bromophenyl)ethylideneamino]-6-chloro-2-methylpyrimidin-4-amine](/img/structure/B5767240.png)
![N-[2-(DIMETHYLAMINO)ETHYL]-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE](/img/structure/B5767253.png)
![(2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate](/img/structure/B5767283.png)
![N'~3~-[(E)-1-(4-ETHYLPHENYL)METHYLIDENE]-7-METHYL-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE](/img/structure/B5767290.png)
![N'-[(5-bromo-2-thienyl)methylene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B5767295.png)


![(5E)-5-[(1-methylindol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B5767308.png)
![N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide](/img/structure/B5767315.png)



![ethyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5767328.png)
![METHYL 1-[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE](/img/structure/B5767333.png)
